molecular formula C16H14F3NOS B2421871 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 755015-57-7

2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2421871
CAS No.: 755015-57-7
M. Wt: 325.35
InChI Key: GEBVTSWQBUIMSQ-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C16H14F3NOS It is known for its unique structural features, which include a sulfanyl group attached to a methylphenyl ring and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-methylthiophenol with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then reacted with acetic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the trifluoromethyl group under specific conditions.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-trifluoromethylated products.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfanyl and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide derivatives with different substituents on the phenyl rings.

Uniqueness

This compound is unique due to the presence of both a sulfanyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NOS/c1-11-2-8-14(9-3-11)22-10-15(21)20-13-6-4-12(5-7-13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBVTSWQBUIMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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